REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=O)[CH:5]=[C:4]([CH3:11])[CH:3]=1.[BH4-].[Na+].[NH3:14]>CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]>[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]([NH2:14])[CH3:10])[CH:5]=[C:4]([CH3:11])[CH:3]=1 |f:1.2,4.5.6.7.8|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC(=C1)C(=O)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
tetrapropylorthotitanate
|
Quantity
|
11 mL
|
Type
|
catalyst
|
Smiles
|
CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 6 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed twice more with ethyl acetate (50 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice more with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with HCl solution (2 N, 60 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated NaCl solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was used without further purification
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=C(C1)C)C(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |